molecular formula C12H10BrNO B14771161 3-(4-Bromo-3-methoxyphenyl)pyridine

3-(4-Bromo-3-methoxyphenyl)pyridine

Cat. No.: B14771161
M. Wt: 264.12 g/mol
InChI Key: RRFQXHKFGYQQDT-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, substituted with a bromo and a methoxy group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other substituents.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-(4-Bromo-3-methoxyphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Bromo-3-methoxyphenyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-3-methylphenyl)pyridine
  • 3-(4-Bromo-3-ethoxyphenyl)pyridine
  • 3-(4-Bromo-3-hydroxyphenyl)pyridine

Uniqueness

3-(4-Bromo-3-methoxyphenyl)pyridine is unique due to the presence of both a bromo and a methoxy group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The methoxy group can influence the electronic properties of the molecule, while the bromo group provides a site for further functionalization .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-(4-bromo-3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3

InChI Key

RRFQXHKFGYQQDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CC=C2)Br

Origin of Product

United States

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